molecular formula C18H14ClFN2O3S B2425912 4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine CAS No. 862799-17-5

4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

Cat. No. B2425912
CAS RN: 862799-17-5
M. Wt: 392.83
InChI Key: SPOWIYCQBREUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The presence of the sulfonyl group, fluorophenyl group, and prop-2-en-1-yl group would also significantly influence the molecule’s overall structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule depend on its structure. The presence of the sulfonyl, fluorophenyl, and prop-2-en-1-yl groups, as well as the oxazole ring, would all influence the properties of this molecule .

Scientific Research Applications

Synthesis and Antiviral Activity

Research involving similar compounds demonstrates the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. These compounds have shown certain anti-tobacco mosaic virus activities, indicating potential antiviral applications (Chen et al., 2010).

Antibacterial Study

A study on novel heterocyclic compounds with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment demonstrated good antibacterial activity against strains like Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).

Anticancer Evaluation

A novel series of 4-arylsulfonyl-1,3-oxazoles, including compounds similar to the one , have been synthesized and shown to exhibit anticancer activities against various cancer cell lines, suggesting potential in cancer therapy (Zyabrev et al., 2022).

Spectral and Luminescence Properties

Research on 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides, related to the specified compound, focused on their spectral and luminescence properties. Such compounds could be relevant in the development of new materials with specific optical properties (Fedyunyaeva & Shershukov, 1993).

Structural Characterization

Isostructural compounds containing elements like 4-chlorophenyl and 4-fluorophenyl have been synthesized and characterized, contributing to our understanding of molecular structure and interactions (Kariuki et al., 2021).

Synthesis of Analog Compounds

The synthesis of 4-chlorophenyl N-alkyl phosphoramidates showcases the diverse potential applications of such compounds, particularly in developing new pharmaceuticals or materials (Kleczewska et al., 2019).

Mechanism of Action

The mechanism of action of a molecule depends on its intended use. For example, if this molecule is intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this molecule would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, as well as its reactivity. If it’s intended to be a drug, future research could involve determining its biological activity, pharmacokinetics, and toxicity .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c1-2-11-21-17-18(26(23,24)13-9-7-12(19)8-10-13)22-16(25-17)14-5-3-4-6-15(14)20/h2-10,21H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWIYCQBREUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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